4-fluoro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorinated aromatic rings, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The unique electronic properties of the fluorinated aromatic rings and thiazole moiety make it a candidate for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with enzyme active sites, while the fluorinated aromatic rings can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-BENZENE-1-SULFONAMIDE: Similar structure but lacks the methyl group on the benzene ring.
4-FLUORO-N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of multiple fluorine atoms and the specific arrangement of the thiazole and sulfonamide groups make 4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE unique. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C18H16F2N2O2S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H16F2N2O2S2/c1-12-10-16(6-7-17(12)20)26(23,24)21-9-8-15-11-25-18(22-15)13-2-4-14(19)5-3-13/h2-7,10-11,21H,8-9H2,1H3 |
InChI Key |
OUJWDOXSNVEYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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